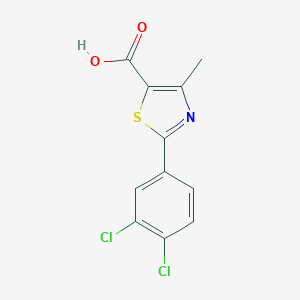
4-Methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylic acid, commonly known as MDCT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a potential drug candidate for various diseases, including cancer, inflammation, and bacterial infections.
作用機序
The mechanism of action of MDCT is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. MDCT has also been found to inhibit the expression of pro-inflammatory cytokines, which play a crucial role in the development of inflammation.
Biochemical and Physiological Effects:
MDCT has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antibacterial activity. MDCT has also been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
MDCT has several advantages for lab experiments. It is a synthetic compound, which means that its structure and purity can be precisely controlled. MDCT is also relatively easy to synthesize, making it readily available for research purposes. However, MDCT has some limitations, including its solubility in water, which can make it difficult to administer in vivo.
将来の方向性
For research include the modification of MDCT's structure and investigation of its potential as a treatment for other diseases.
合成法
MDCT can be synthesized by the reaction of 3,4-dichlorobenzylamine and 2-bromo-4-methylthiazole-5-carboxylic acid in the presence of a base. This reaction results in the formation of MDCT as a white solid.
科学的研究の応用
MDCT has shown potential in various scientific research applications. It has been studied for its anticancer activity, anti-inflammatory properties, and antibacterial effects. MDCT has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
特性
製品名 |
4-Methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylic acid |
|---|---|
分子式 |
C11H7Cl2NO2S |
分子量 |
288.1 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO2S/c1-5-9(11(15)16)17-10(14-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16) |
InChIキー |
IVDNVGTYTWMJSV-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
正規SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



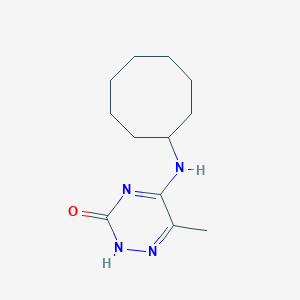
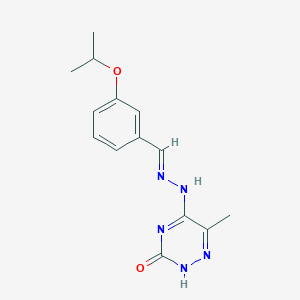
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)
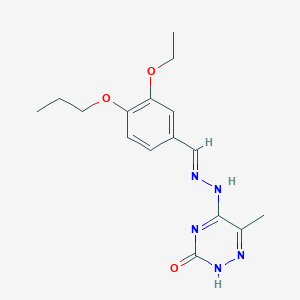
![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)
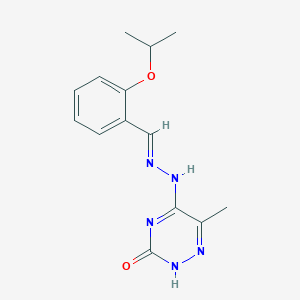
![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)
![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)
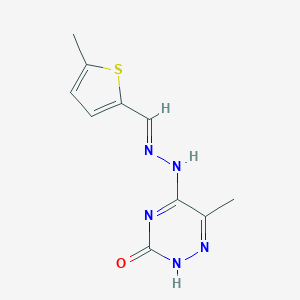
![ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate](/img/structure/B254333.png)
![3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B254336.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B254338.png)
![3-(4-nitrobenzyl)-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254340.png)